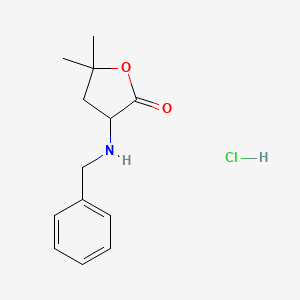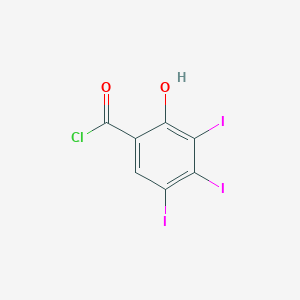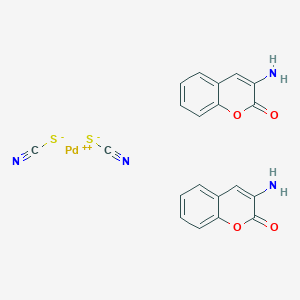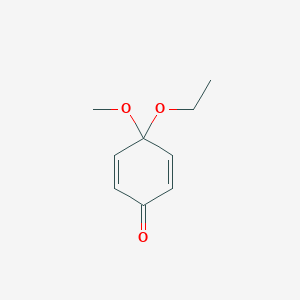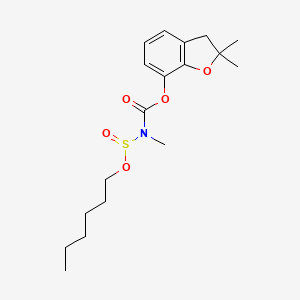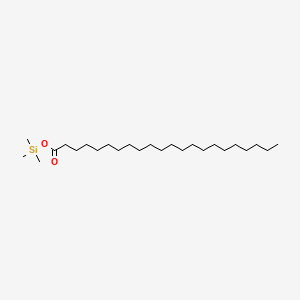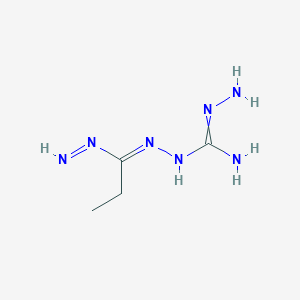
N'-(carbamohydrazonoylamino)-N-iminopropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide typically involves the reaction of hydrazine derivatives with cyanamide under controlled conditions. The process begins with the preparation of hydrazine derivatives, which are then reacted with cyanamide in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-(carbamohydrazonoylamino)-N-iminopropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparación Con Compuestos Similares
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide can be compared with other similar compounds, such as:
Hydrazine derivatives: These compounds share similar functional groups and reactivity.
Cyanamide derivatives: These compounds have similar structural features and applications.
Conclusion
N’-(carbamohydrazonoylamino)-N-iminopropanimidamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full potential and uncover new applications for this intriguing compound.
Propiedades
Fórmula molecular |
C4H11N7 |
|---|---|
Peso molecular |
157.18 g/mol |
Nombre IUPAC |
N'-(carbamohydrazonoylamino)-N-iminopropanimidamide |
InChI |
InChI=1S/C4H11N7/c1-2-3(8-6)10-11-4(5)9-7/h6H,2,7H2,1H3,(H3,5,9,11)/b8-6?,10-3+ |
Clave InChI |
SDKAXPBMZHBJCN-FIZFELCSSA-N |
SMILES isomérico |
CC/C(=N\NC(=NN)N)/N=N |
SMILES canónico |
CCC(=NNC(=NN)N)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



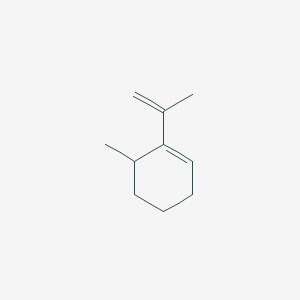
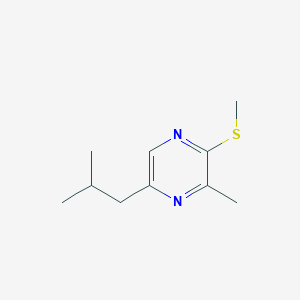
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
